trans-1-Benzoyl-4-phenyl-l-proline
Overview
Description
trans-1-Benzoyl-4-phenyl-l-proline: is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.34 g/mol. It is also known by its IUPAC name, (2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid. This compound is notable for its use as an intermediate in the synthesis of certain pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzoyl-4-phenyl-l-proline typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. The process includes the following steps :
Starting Materials: A proline derivative or a proline lactone.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Product Formation: The reaction yields the trans-4-phenyl-L-proline derivative, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: trans-1-Benzoyl-4-phenyl-l-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-1-Benzoyl-4-phenyl-l-proline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways .
Medicine: this compound is particularly significant in medicinal chemistry as an intermediate in the synthesis of ACE inhibitors, which are used to treat hypertension and heart failure .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale chemical processes .
Mechanism of Action
The mechanism of action of trans-1-Benzoyl-4-phenyl-l-proline involves its interaction with specific molecular targets. In the context of ACE inhibitors, the compound acts by inhibiting the angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. By blocking this enzyme, the compound helps to lower blood pressure and improve cardiovascular health .
Comparison with Similar Compounds
trans-4-Phenyl-L-proline: A precursor in the synthesis of trans-1-Benzoyl-4-phenyl-l-proline.
N-Benzoyl-L-proline: Another benzoyl-substituted proline derivative with similar properties.
Uniqueness: this compound is unique due to its specific structural configuration and its role as an intermediate in the synthesis of ACE inhibitors. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Biological Activity
trans-1-Benzoyl-4-phenyl-L-proline is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by recent research findings.
Chemical Structure and Synthesis
This compound features a proline backbone with a benzoyl group and a phenyl group attached at specific positions, contributing to its distinct chemical behavior. The synthesis typically involves the reaction of L-proline with benzoyl chloride and phenylmagnesium bromide under controlled conditions. Key steps include:
- Protection of the amino group : Prevents unwanted reactions.
- Formation of the benzoyl derivative : Reaction with benzoyl chloride.
- Addition of the phenyl group : Introduced via phenylmagnesium bromide.
- Deprotection : Removal of the protecting group to yield the final product.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular responses.
The compound may function through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by enzyme dysregulation.
- Receptor Modulation : By binding to receptors, it can alter signaling pathways critical for cell growth, inflammation, and apoptosis.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Analgesic Effects : Its potential as an analgesic has been explored, indicating possible applications in pain management.
- Anticancer Activity : Preliminary studies have shown that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
Table 1: Summary of Biological Activities
Detailed Research Insights
A study published in Molecular Biosciences examined the effects of this compound on cellular metabolism, revealing alterations in key metabolic pathways linked to inflammation and cancer progression . Another investigation focused on its role as a chiral auxiliary in asymmetric synthesis, highlighting its versatility in organic chemistry applications.
Properties
IUPAC Name |
(2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMASXVCJXPDME-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923581 | |
Record name | 1-Benzoyl-4-phenylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120851-71-0 | |
Record name | 1-Benzoyl-4-phenylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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